8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one
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Overview
Description
8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one is a complex organic compound with a unique structure that includes an oxirane ring and a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one typically involves multiple steps, starting with the preparation of the chromenone core. One common method involves the condensation of a suitable aldehyde with a phenol derivative, followed by cyclization to form the chromenone structure. The oxirane ring is then introduced through an epoxidation reaction, using reagents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The chromenone core may interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- **8-[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-(3-methylbut-2-enoxy)chromen-2-one
- **8-[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-[(E)-5-[(2R)-3,3-dimethyloxiran-2-yl]-3-methylpent-2-enoxy]chromen-2-one
Uniqueness
8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one is unique due to its specific combination of an oxirane ring and a methoxychromenone core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
489-53-2 |
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Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-15(2)12(19-15)8-10-11(17-3)6-4-9-5-7-13(16)18-14(9)10/h4-7,12H,8H2,1-3H3/t12-/m1/s1 |
InChI Key |
LSZONYLDFHGRDP-GFCCVEGCSA-N |
Isomeric SMILES |
CC1([C@H](O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C |
Canonical SMILES |
CC1(C(O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C |
Origin of Product |
United States |
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